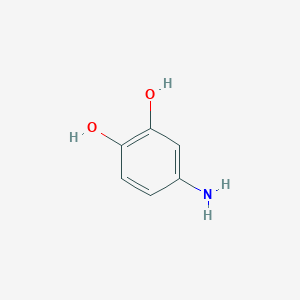

4-aminobenzene-1,2-diol

Übersicht

Beschreibung

4-aminobenzene-1,2-diol, also known as 4-Amino-1,2-benzenediol, is an organic compound with the molecular formula C6H7NO2. It is a derivative of catechol, featuring an amino group at the fourth position of the benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-aminobenzene-1,2-diol can be synthesized through several methods. One common approach involves the reduction of 4-nitrocatechol. The process typically includes the following steps:

Nitration of Catechol: Catechol is nitrated to form 4-nitrocatechol.

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Raw Material Preparation: Catechol is used as the starting material.

Nitration and Reduction: The nitration of catechol followed by reduction to produce this compound.

Purification: The final product is purified through recrystallization or other suitable methods to achieve the desired purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation due to its electron-rich aromatic system. Key pathways include:

Quinone Formation

-

Reagents/Conditions : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic/alkaline media.

-

Products : 4-Aminobenzoquinone derivatives (via two-electron oxidation).

-

Mechanism : Sequential deprotonation of hydroxyl groups followed by electron transfer, forming a conjugated quinone structure .

Oxidative Coupling

-

Reagents/Conditions : Oxygen or metal catalysts (e.g., Cu²⁺).

-

Products : Dimeric or polymeric structures via C–C or C–O bond formation .

Reduction Reactions

The amino group facilitates reduction under specific conditions:

Nitro Group Reduction

-

Reagents/Conditions : Hydrogen gas (H₂) with palladium on carbon (Pd/C) or zinc (Zn) in acidic media.

-

Application : Synthesizing this compound from 4-nitrocatechol precursors .

Reductive Amination

-

Reagents/Conditions : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) with aldehydes/ketones.

-

Products : Secondary or tertiary amines via Schiff base intermediates .

Substitution Reactions

Electrophilic substitution occurs at the aromatic ring’s ortho/para positions:

Halogenation

-

Reagents/Conditions : Bromine (Br₂) or chlorine (Cl₂) in acetic acid.

Sulfonation

-

Reagents/Conditions : Sulfur trioxide (SO₃) or fuming sulfuric acid.

-

Products : Sulfonated derivatives with enhanced water solubility .

Complexation and Coordination Chemistry

The compound acts as a polydentate ligand:

Metal Complexation

-

Metals : Fe³⁺, Cu²⁺, or Al³⁺.

-

Products : Stable chelates with applications in catalysis or material science .

Comparative Reactivity

This compound exhibits distinct behavior compared to analogs:

| Compound | Key Functional Groups | Reactivity Differences |

|---|---|---|

| Catechol | Two -OH groups | Lacks amino group; less nucleophilic |

| 4-Methylcatechol | -OH, -CH₃ | Steric hindrance reduces substitution rates |

| 4-Nitrocatechol | -OH, -NO₂ | Electron-withdrawing nitro group deactivates ring |

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Chemistry

4-Aminobenzene-1,2-diol serves as a crucial building block in organic synthesis. It is used to prepare various chemical intermediates and can undergo several reactions:

- Oxidation : Produces quinones.

- Reduction : Yields amines.

- Substitution : Forms halogenated or sulfonated derivatives.

These reactions are pivotal for synthesizing more complex organic molecules and studying biochemical pathways .

Biology

The compound has been investigated for its potential biological activities:

- Enzyme Interactions : It can interact with enzymes such as cyclooxygenase-2 (COX-2), inhibiting its activity and thereby reducing the production of prostaglandins. This suggests potential anti-inflammatory properties .

- Cell Proliferation : Studies indicate that this compound may inhibit the growth of certain cancer cell lines while sparing normal cells. This anti-proliferative effect warrants further investigation into its potential as an anti-cancer agent .

Medicine

Research is ongoing to explore the therapeutic applications of this compound:

- Anti-inflammatory Applications : Due to its COX-2 inhibitory effects, it may serve as a candidate for developing anti-inflammatory drugs .

- Potential Therapeutic Roles : The compound's interactions with various molecular targets make it a subject of interest for further pharmacological studies .

Case Study 1: Inhibition of COX-2

A study demonstrated that this compound effectively inhibited COX-2 activity in vitro. This inhibition led to reduced levels of inflammatory mediators in cell cultures treated with the compound. Further exploration into its pharmacokinetics and toxicity profiles is necessary to assess its viability for clinical use .

Case Study 2: Anti-Cancer Properties

In another investigation involving various cancer cell lines, treatment with this compound resulted in significant reductions in cell proliferation rates compared to untreated controls. These findings suggest that the compound may have selective cytotoxic effects on malignant cells while preserving normal cellular function .

Wirkmechanismus

The mechanism of action of 4-aminobenzene-1,2-diol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The compound can act as a ligand, binding to metal ions and forming complexes that are useful in catalysis and other applications .

Vergleich Mit ähnlichen Verbindungen

Catechol: Lacks the amino group.

Dopamine: Contains an ethylamine side chain.

Norepinephrine: Contains an ethylamine side chain with an additional hydroxyl group.

Epinephrine: Similar to norepinephrine but with a methyl group on the amine.

4-aminobenzene-1,2-diol stands out due to its specific structure and the resulting chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

4-Aminobenzene-1,2-diol, also known as 4-aminocatechol or parabenzoquinone, is a compound with significant biological activity that has garnered attention in various fields of research, particularly in microbiology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C₆H₇NO₂

- Molecular Weight : 125.13 g/mol

- CAS Number : 13047-04-6

The structure of this compound features both amino and hydroxyl groups, which facilitate hydrogen bonding and influence its reactivity and biological interactions .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various pathogenic bacteria. For instance, a study demonstrated that the compound exhibited significant bactericidal activity against Xanthomonas species, with minimum inhibitory concentrations (MICs) ranging from 333.75 to 1335 μmol/L .

In Vitro Antibacterial Efficacy

The following table summarizes the antibacterial activity of this compound against specific bacterial strains:

| Bacterial Strain | MIC (μmol/L) | Inhibition Rate (%) at 1000 μmol/L |

|---|---|---|

| Xanthomonas campestris | 500 | 99.58 |

| Xanthomonas oryzae | 250 | 72.28 |

| Pectobacterium carotovorum | 500 | 95.23 |

The compound was found to inhibit biofilm formation significantly and disrupt cell membrane integrity, leading to increased permeability and cell death .

The mechanism by which this compound exerts its antibacterial effects involves several pathways:

- Membrane Disruption : The compound increases membrane permeability, leading to the leakage of cellular contents.

- Biofilm Inhibition : It prevents the formation of biofilms, which are critical for bacterial survival and pathogenicity.

- Cell Motility Reduction : Studies indicate that treatment with the compound reduces bacterial motility, further limiting infection spread .

Study on Antimicrobial Efficacy

In a controlled experiment, various concentrations of this compound were tested against Xanthomonas oryzae. The results showed:

- At 1000 μmol/L , inhibition rates reached up to 99.58% .

- At 500 μmol/L , the compound completely inhibited growth in multiple trials.

These findings suggest that even at lower concentrations, the compound retains significant antibacterial activity .

Toxicological Considerations

While exploring its therapeutic potential, it is crucial to consider the toxicological profile of this compound. Research indicates that its interaction with gamma-glutamyl transpeptidase (GGTP) may activate toxic pathways associated with related compounds like 4-Aminocatechol. Understanding these mechanisms is vital for assessing safety in potential therapeutic applications.

Eigenschaften

IUPAC Name |

4-aminobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHUXRBROABJBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30156569 | |

| Record name | 4-Aminocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13047-04-6 | |

| Record name | 4-Aminocatechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13047-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013047046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Aminocatechol contribute to the toxicity of certain mushrooms?

A1: 4-Aminocatechol is not inherently present in toxic mushrooms like Agaricus bisporus but is generated through a metabolic pathway. [, ] The mushroom initially contains gamma-L-glutaminyl-4-hydroxybenzene, which undergoes enzymatic hydroxylation and oxidation to form gamma-L-glutaminyl-3,4-benzoquinone. This compound can then non-enzymatically transform into 2-hydroxy-4-iminoquinone (also known as 2-hydroxy-4-imino-2,5-cyclohexadiene-1-one), which shares identical spectral properties with the air-oxidized form of 4-aminocatechol. [] Furthermore, the action of gamma-glutamyl transpeptidase (GGTP) on gamma-L-glutaminyl-3,4-dihydroxybenzene, another intermediate in this pathway, directly releases 4-aminocatechol. [] This compound is prone to autoxidation, generating free radicals that contribute to cellular damage, particularly targeting sulfhydryl groups. []

Q2: What is the role of gamma-glutamyl transpeptidase (GGTP) in the toxicity associated with 4-Aminocatechol?

A2: GGTP plays a crucial role in activating the toxic pathway of 4-Aminocatechol. Studies utilizing a non-cleavable analog, N2-methyl-gamma-glutaminyl-3,4-dihydroxybenzene (MeGDHB), demonstrated significantly reduced toxicity compared to the parent compound, gamma-L-glutaminyl-3,4-dihydroxybenzene (GDHB). [] This difference arises because GGTP can cleave GDHB, releasing free 4-Aminocatechol, while MeGDHB remains resistant to GGTP cleavage. Consequently, the absence of free 4-Aminocatechol in the case of MeGDHB significantly reduces toxicity, highlighting GGTP's pivotal role in mediating the toxic effects. []

Q3: Can you describe the chemical structure and characteristics of 4-Aminocatechol?

A3: 4-Aminocatechol, also known as 4-aminobenzene-1,2-diol, has the molecular formula C6H7NO2. While specific spectroscopic data from these studies is limited, research utilizing electron spin resonance (ESR) spectroscopy has been conducted to analyze the free radicals generated during the oxidation of 4-Aminocatechol. [] This technique provides valuable insights into the structural dynamics and properties of these reactive species, which are relevant to understanding the compound's toxicity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.